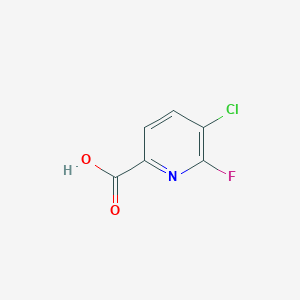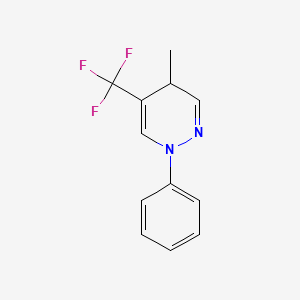![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/no-structure.png)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing a similar structural motif with 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, were synthesized and assessed for their antitumor activities. Notably, certain compounds demonstrated significant broad-spectrum antitumor effects and were found to be more potent compared to the control, 5-fluorouracil. This suggests potential applications of this class of compounds, including the mentioned compound, in cancer treatment strategies (Al-Suwaidan et al., 2016).
Cyclization and Chemical Transformations
The compound falls into a class of quinazolinone derivatives which have been studied for various chemical transformations. For instance, specific benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, a process that could offer insights into the chemical behavior and potential applications of related compounds (Maslivets et al., 2017).
Dye-Sensitized Solar Cells
Quinazolinone derivatives were utilized in the synthesis of carboxylated cyanine dyes for dye-sensitized solar cells, indicating their potential in improving photoelectric conversion efficiency. This suggests that derivatives like 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide might have applications in solar energy technology (Wu et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde followed by acylation with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Starting Materials": [ "2-amino-3,4-dihydroquinazolin-4-one", "benzaldehyde", "N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde in the presence of sodium methoxide to form 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Acylation of 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide in the presence of acetic anhydride and hydrochloric acid to form 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Step 3: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate." ] } | |
Numéro CAS |
899922-48-6 |
Nom du produit |
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Formule moléculaire |
C29H31N3O5 |
Poids moléculaire |
501.583 |
Nom IUPAC |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
Clé InChI |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
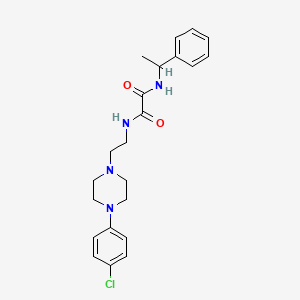
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)
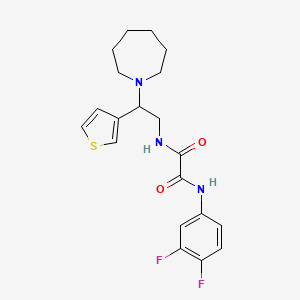
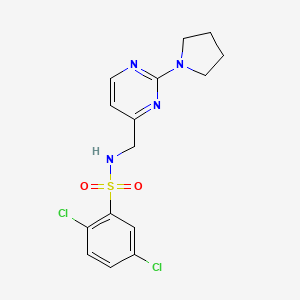

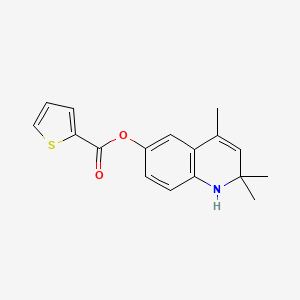
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
